![molecular formula C30H20N6 B1249043 2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine](/img/structure/B1249043.png)
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine is a complex organic compound featuring multiple pyridine rings. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, materials science, and coordination chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the carbon-carbon bonds between the pyridine rings . These reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) and require the use of ligands and bases to facilitate the coupling process.
Industrial Production Methods
Industrial production of such complex pyridine derivatives often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of greener solvents and catalysts is becoming more common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine rings, enhancing the compound’s versatility .
Scientific Research Applications
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine varies depending on its application:
Anti-fibrotic Activity: The compound inhibits collagen production by interfering with the signaling pathways that regulate collagen synthesis in hepatic stellate cells.
Anticancer Activity: It targets specific molecular pathways, such as the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis.
Comparison with Similar Compounds
Similar Compounds
2,6-di(pyridin-2-yl)pyridine: A simpler analogue with fewer pyridine rings, used in coordination chemistry.
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine:
2,6-di(quinolin-8-yl)pyridine: A quinoline-containing analogue with unique electronic properties.
Uniqueness
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine stands out due to its highly conjugated structure, which imparts unique electronic properties and makes it a versatile ligand in coordination chemistry
Properties
Molecular Formula |
C30H20N6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C30H20N6/c1-3-19-31-21(9-1)23-11-5-13-25(33-23)27-15-7-17-29(35-27)30-18-8-16-28(36-30)26-14-6-12-24(34-26)22-10-2-4-20-32-22/h1-20H |
InChI Key |
QLHCXTDRHLNCEE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC(=N5)C6=CC=CC=N6 |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC(=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


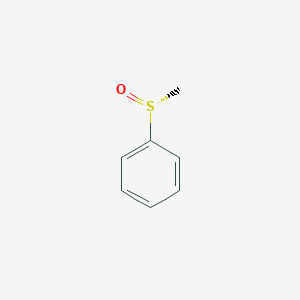
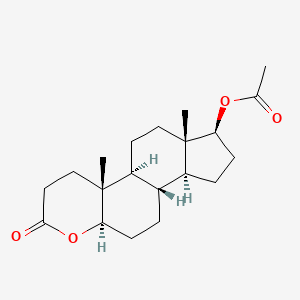
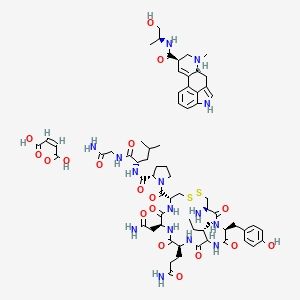
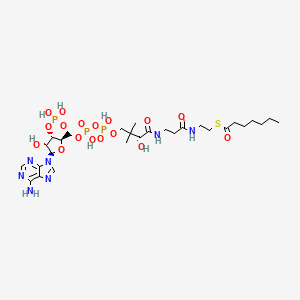

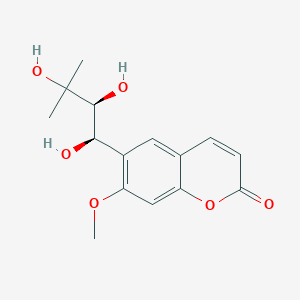
![(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide](/img/structure/B1248973.png)
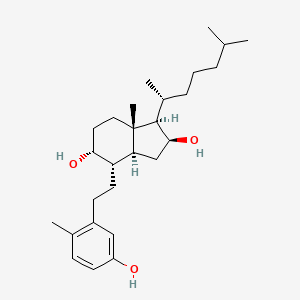
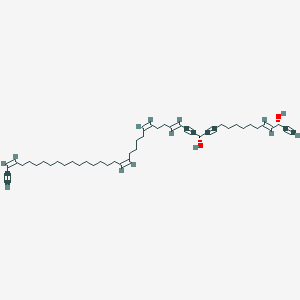
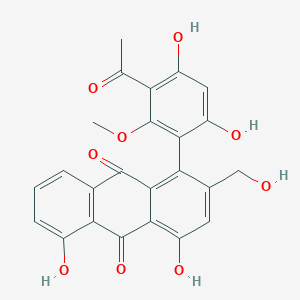
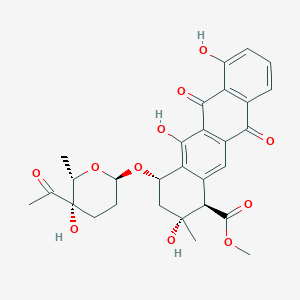
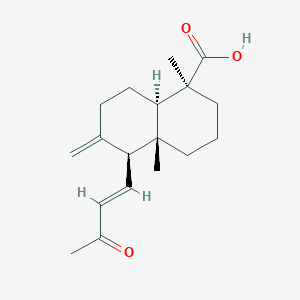
![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)
![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)
